3-(1H-benzimidazol-2-ylamino)propan-1-ol

Vue d'ensemble

Description

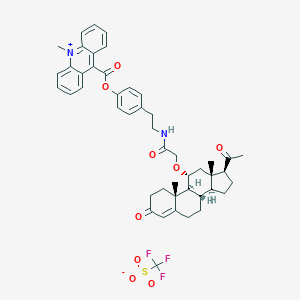

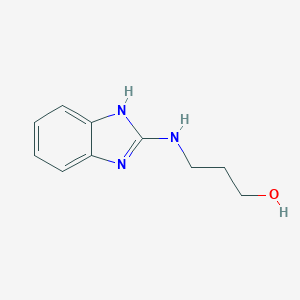

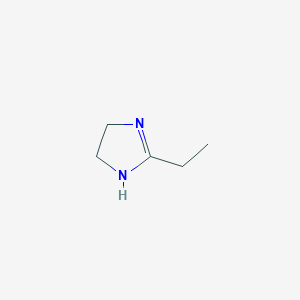

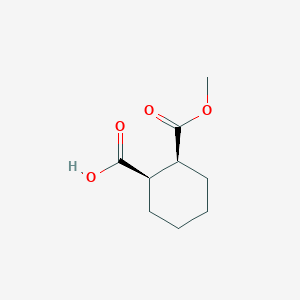

3-(1H-benzimidazol-2-ylamino)propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds, which have found applications in various fields including pharmaceuticals, due to their broad spectrum of biological activities. This compound, in particular, incorporates a benzimidazole ring attached to a propanol side chain through an amino linkage, suggesting its potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related benzimidazole compounds involves several key steps starting from o-phenylenediamines and α-hydroxy propionic acid, leading to 2-(α-hydroxy)ethyl benzimidazoles. These intermediates are then further reacted, for example, with substituted phenyl prop-2-en-1-ones and hydroxylamine, to produce various substituted benzimidazole derivatives (V. Reddy & K. R. Reddy, 2010).

Molecular Structure Analysis

Molecular structure and characterization of benzimidazole derivatives can be extensively analyzed using techniques such as IR, NMR (both 1H and 13C), and MS analyses. These analytical techniques provide detailed information on the molecular geometry, bonding, and functional groups present in the compound (M. Adardour et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, offering a path to a wide array of structurally diverse libraries. For instance, they can undergo reactions such as alkylation, ring closure, and condensation to yield a multitude of compounds with potential biological activities (G. Roman, 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystalline structure, can be significantly influenced by the nature of substitutions on the benzimidazole ring. The synthesis conditions, such as the use of microwave irradiation, can also affect the yield and purity of the final products (M. A. Rashid et al., 2012).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including their reactivity with different chemical reagents and potential as intermediates for further chemical synthesis, have been explored. These properties are crucial for their application in developing novel compounds with desired biological activities (A. Farag et al., 2011).

Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

A study conducted by Emmanuel Blas Patricio-Rangel et al. (2019) focused on the synthesis of Zn complexes derived from 2-(Aminomethyl)Benzimidazole, demonstrating their potential in Curtis reactions, which are essential for chemical synthesis and catalysis. This research sheds light on the structural and bonding characteristics of the synthesized complexes, highlighting their potential applications in designing new catalysts for organic synthesis (Patricio-Rangel et al., 2019).

Antiviral Properties

R. Srivastava et al. (2020) synthesized a series of alkylated benzimidazole derivatives and evaluated their anti-HIV, anti-YFV (Yellow Fever Virus), and broad-spectrum antiviral properties. This research highlights the significant role of substituent nature and position on the benzimidazole moiety in determining the antiviral effectiveness of the compounds. Among these, specific derivatives showed promising activity against HIV and YFV, suggesting their potential as lead compounds for developing new antiviral drugs (Srivastava et al., 2020).

DNA Interaction and Anticancer Activity

Another study by Anup Paul et al. (2015) synthesized new benzimidazole-based Schiff base copper(II) complexes to explore their DNA binding capabilities and cytotoxicity against cancer cell lines. The research indicated that these complexes bind effectively with DNA through intercalation and demonstrate substantial cytotoxic effects, particularly against lung, breast, and cervical cancer cells. These findings suggest the potential of benzimidazole derivatives in cancer therapy, especially in designing metal-based drugs for targeted DNA interactions (Paul et al., 2015).

Anti-Inflammatory Applications

Prakash Prajapat and G. L. Talesara (2016) focused on the synthesis and anti-inflammatory screening of benzimidazole-linked derivatives. Their work involved developing novel compounds and evaluating their efficacy against carrageenan-induced paw edema in albino rats. Some synthesized derivatives exhibited significant anti-inflammatory activity, showcasing the therapeutic potential of benzimidazole derivatives in treating inflammation-related disorders (Prajapat & Talesara, 2016).

Crystal Engineering

The study by C. J. Matthews et al. (2003) utilized the protonated benzimidazole moiety as a synthon for crystal engineering, demonstrating its utility in constructing crystal lattices with desired properties. This research underscores the potential of benzimidazole derivatives in materials science, particularly in the development of new crystalline materials with specific functionalities (Matthews et al., 2003).

Orientations Futures

The future directions for research on 3-(1H-benzimidazol-2-ylamino)propan-1-ol and related compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Additionally, their potential applications in medicinal chemistry could be investigated .

Propriétés

IUPAC Name |

3-(1H-benzimidazol-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-7-3-6-11-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5,14H,3,6-7H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFJELUAPZTLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275185 | |

| Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-ylamino)propan-1-ol | |

CAS RN |

120161-08-2 | |

| Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120161-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzimidazol-2-ylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)